3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide
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Overview
Description
3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide is a complex organic compound belonging to the class of thienopyridine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common route involves the reaction of 4-bromo acetophenone with 3,4-dimethoxy benzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final thienopyridine derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thienopyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thienopyridine derivatives, while substitution reactions can introduce new functional groups onto the thienopyridine ring .
Scientific Research Applications
3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the growth of microbial cells by interfering with their metabolic processes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thienopyridine derivatives: These compounds share a similar core structure and exhibit various biological activities.
Pyridine derivatives: Compounds like sulfapyridine have similar antimicrobial properties.
Thiazole derivatives: These compounds also exhibit diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide is unique due to its specific combination of functional groups and the resulting biological activities.
Properties
Molecular Formula |
C30H25N3O4S |
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Molecular Weight |
523.6 g/mol |
IUPAC Name |
3-amino-2-benzoyl-4-(3,4-dimethoxyphenyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C30H25N3O4S/c1-17-23(29(35)33-20-12-8-5-9-13-20)24(19-14-15-21(36-2)22(16-19)37-3)25-26(31)28(38-30(25)32-17)27(34)18-10-6-4-7-11-18/h4-16H,31H2,1-3H3,(H,33,35) |
InChI Key |
SLMLZPVQKXURND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C(SC2=N1)C(=O)C3=CC=CC=C3)N)C4=CC(=C(C=C4)OC)OC)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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